8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzodioxepines, which are characterized by a dioxepine ring fused with a benzene ring. The presence of chlorine atoms at positions 8 and 9, along with a carboxylic acid group at position 6, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atoms or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine atoms and the dioxepine ring structure may allow it to bind to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: These compounds have diverse biological and clinical applications, such as antiviral and anticancer activities.
Uniqueness: 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
819800-63-0 |
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Molecular Formula |
C10H8Cl2O4 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-1,5-benzodioxepine-9-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O4/c11-6-4-5(10(13)14)8-9(7(6)12)16-3-1-2-15-8/h4H,1-3H2,(H,13,14) |
InChI Key |
AWBYCAAPBSMPET-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2C(=O)O)Cl)Cl)OC1 |
Origin of Product |
United States |
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